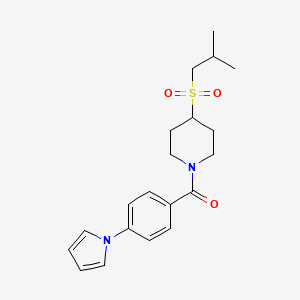
(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as PIPER, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a small molecule that belongs to the class of piperidinyl indoles and is structurally similar to other compounds that have shown promising results in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into compounds with complex structures, including those related to "(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone", often focuses on synthesis and characterization. Studies reveal methodologies for the synthesis of these compounds using various techniques, including microwave-assisted synthesis, which is highlighted by its efficiency in yielding high-purity products in shorter reaction times. For example, the synthesis of pyrazoline derivatives showed significant antiinflammatory and antibacterial activities, indicating the potential for similar compounds to possess biological activities (Ravula et al., 2016).
Crystal Structure Analysis
Crystallographic studies provide insights into the molecular structure, offering a foundation for understanding the chemical behavior of these compounds. For instance, the detailed crystal structure of related compounds aids in the exploration of intermolecular interactions, which are crucial for predicting the reactivity and stability of the molecules under different conditions (Huang et al., 2021).
Biological Activity
Several studies have investigated the antimicrobial activities of compounds structurally similar to "(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone". These compounds exhibit promising antimicrobial properties against a range of bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. The incorporation of various functional groups can significantly influence the biological activity, highlighting the importance of structural modification in drug design (Kumar et al., 2012).
Theoretical Calculations and Molecular Docking
Theoretical studies, including density functional theory (DFT) calculations and molecular docking, are instrumental in predicting the chemical properties and biological interactions of these compounds. Such computational approaches enable the identification of reactive sites and potential binding modes to biological targets, facilitating the rational design of molecules with enhanced activity or specificity (Huang et al., 2021).
Eigenschaften
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)15-26(24,25)19-9-13-22(14-10-19)20(23)17-5-7-18(8-6-17)21-11-3-4-12-21/h3-8,11-12,16,19H,9-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNUYWCXPAGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

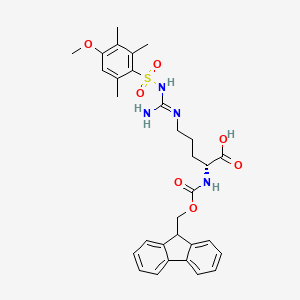
![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)
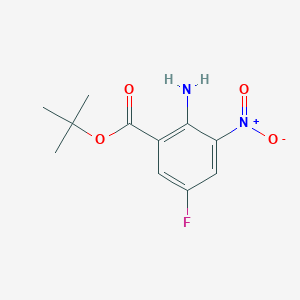
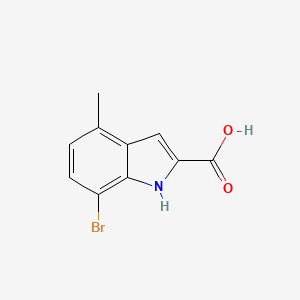
![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)
![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)
![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

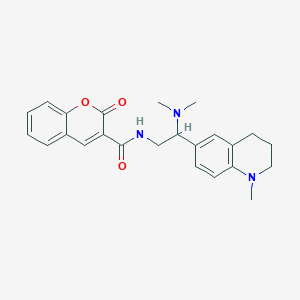
![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)